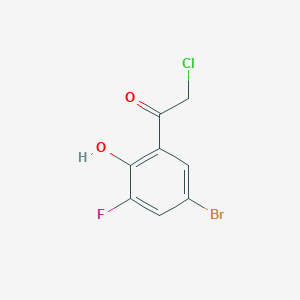
1-(5-Bromo-3-fluoro-2-hydroxyphenyl)-2-chloroethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Bromo-3-fluoro-2-hydroxyphenyl)-2-chloroethan-1-one is a synthetic organic compound with the molecular formula C8H6BrClFO2. This compound is characterized by the presence of bromine, fluorine, chlorine, and hydroxyl functional groups attached to a phenyl ring, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromo-3-fluoro-2-hydroxyphenyl)-2-chloroethan-1-one typically involves multi-step organic reactions. One common method includes the halogenation of a precursor phenol compound, followed by chlorination and subsequent functional group modifications. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using automated reactors. The process includes stringent quality control measures to maintain consistency in the product’s chemical composition. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(5-Bromo-3-fluoro-2-hydroxyphenyl)-2-chloroethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove halogen atoms or convert carbonyl groups to alcohols.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Applications De Recherche Scientifique
1-(5-Bromo-3-fluoro-2-hydroxyphenyl)-2-chloroethan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in biochemical assays to study enzyme interactions and inhibition.
Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(5-Bromo-3-fluoro-2-hydroxyphenyl)-2-chloroethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s halogen and hydroxyl groups play a crucial role in binding to active sites, modulating biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
- 1-(5-Bromo-2-hydroxyphenyl)-2-chloroethan-1-one
- 1-(3-Fluoro-2-hydroxyphenyl)-2-chloroethan-1-one
- 1-(5-Bromo-3-fluoro-2-methoxyphenyl)-2-chloroethan-1-one
Uniqueness: 1-(5-Bromo-3-fluoro-2-hydroxyphenyl)-2-chloroethan-1-one is unique due to the specific combination of bromine, fluorine, chlorine, and hydroxyl groups. This combination imparts distinct chemical reactivity and biological activity, making it valuable for targeted applications in research and industry.
Propriétés
Formule moléculaire |
C8H5BrClFO2 |
|---|---|
Poids moléculaire |
267.48 g/mol |
Nom IUPAC |
1-(5-bromo-3-fluoro-2-hydroxyphenyl)-2-chloroethanone |
InChI |
InChI=1S/C8H5BrClFO2/c9-4-1-5(7(12)3-10)8(13)6(11)2-4/h1-2,13H,3H2 |
Clé InChI |
KLHIPJQPNFXLRI-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1C(=O)CCl)O)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


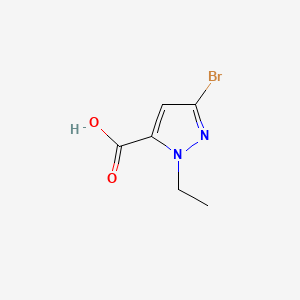
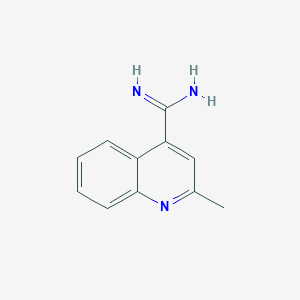
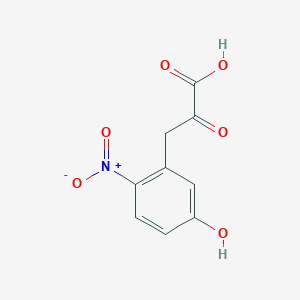
![[1-(Morpholin-4-yl)cyclopropyl]methanolhydrochloride](/img/structure/B15320504.png)
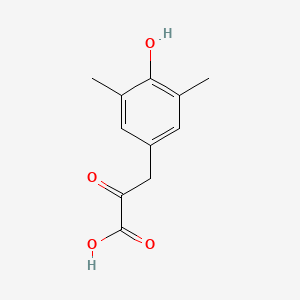
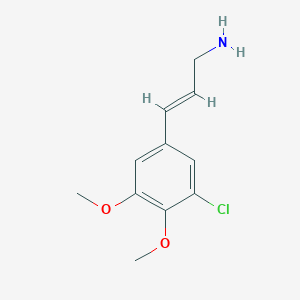
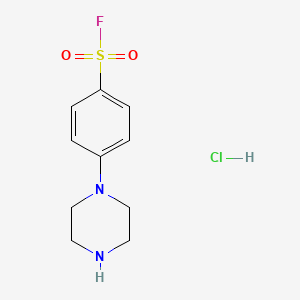
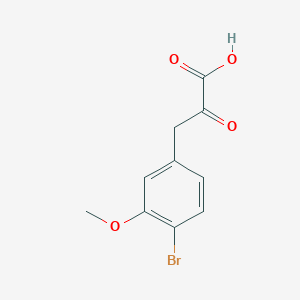
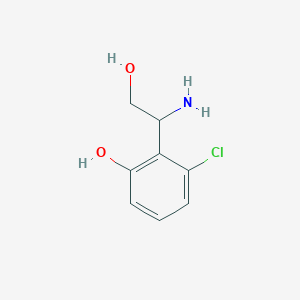

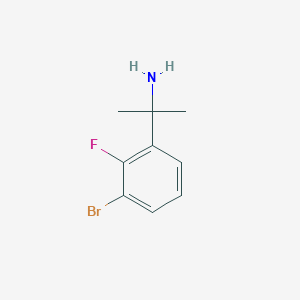
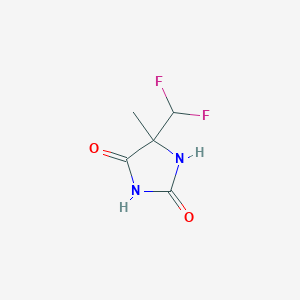
![1-[4-(Pyrrolidin-1-yl)phenyl]cyclopropane-1-carbonitrile](/img/structure/B15320570.png)

